(4-Phenylbutyl)phosphonic acid
Overview
Description
(4-Phenylbutyl)phosphonic acid is an organophosphorus compound with the molecular formula C10H15O3P. It is characterized by a phosphonic acid group attached to a phenylbutyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylbutyl)phosphonic acid typically involves the reaction of 4-phenylbutyl bromide with triethyl phosphite, followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (4-Phenylbutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phenylbutyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phenylbutyl phosphonic acids.
Scientific Research Applications
(4-Phenylbutyl)phosphonic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is utilized in the development of advanced materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of (4-Phenylbutyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
- Phenylphosphonic acid
- Butylphosphonic acid
- Phenylbutyric acid
Comparison: (4-Phenylbutyl)phosphonic acid is unique due to the presence of both a phenyl group and a butyl chain attached to the phosphonic acid moiety. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, phenylphosphonic acid lacks the butyl chain, while butylphosphonic acid lacks the phenyl group, leading to differences in reactivity and applications .
Properties
IUPAC Name |
4-phenylbutylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOFGDOSMWTOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546771 | |
Record name | (4-Phenylbutyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46348-61-2 | |
Record name | (4-Phenylbutyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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